N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide
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Overview
Description
“N-allyl-2-chloro-2-(2-chlorophenyl)acetamide” is a chemical compound with the linear formula C11H11Cl2NO . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “N-allyl-2-chloro-2-(2-chlorophenyl)acetamide” is represented by the linear formula C11H11Cl2NO . Its molecular weight is 244.122 .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-allyl-2-chloro-2-(2-chlorophenyl)acetamide” are not fully detailed in the sources I found. It is known that its molecular weight is 244.122 .Scientific Research Applications
Antimicrobial and Antibacterial Applications
- Antibacterial Activity : Compounds related to N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide have been studied for their antibacterial properties against gram-positive and gram-negative bacteria (Desai et al., 2008).
- Antimicrobial Activity : Derivatives of similar compounds have shown significant antimicrobial activities against various microorganisms (Mistry et al., 2009).
Anticancer Research
- Antitumor Activity : Certain derivatives have been evaluated for their potential antitumor activity in vitro against human tumor cell lines, demonstrating considerable anticancer activity (Yurttaş et al., 2015).
- Evaluation as Anticancer Agents : Some derivatives have shown selective cytotoxicity against cancer cell lines, indicating potential as anticancer agents (Evren et al., 2019).
Spectroscopic and Quantum Mechanical Studies
- Photochemical and Thermochemical Modeling : These compounds have been studied for their light harvesting efficiency and potential use in dye-sensitized solar cells, along with their non-linear optical activity (Mary et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS/c1-2-12-22-18(24)13-17-19(14-8-4-3-5-9-14)23-20(25-17)15-10-6-7-11-16(15)21/h2-11H,1,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVXHPQGMBOEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=C(N=C(S1)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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